boc-Glutaminol

Solid-phase peptide synthesis Orthogonal protecting group strategy SPPS method selection

Boc-Glutaminol (Boc-L-glutaminol, CAS 133565-42-1), systematically named tert-butyl N-[(2S)-5-amino-1-hydroxy-5-oxopentan-2-yl]carbamate, is an Nα-Boc-protected amino alcohol derived from L-glutamine. It belongs to the class of urethane-protected β-amino alcohols widely employed as building blocks in solid-phase and solution-phase peptide synthesis, protease inhibitor design, and chiral intermediate manufacturing.

Molecular Formula C10H20N2O4
Molecular Weight 232.28 g/mol
CAS No. 133565-42-1
Cat. No. B558308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameboc-Glutaminol
CAS133565-42-1
Synonyms133565-42-1; (S)-tert-Butyl(5-amino-1-hydroxy-5-oxopentan-2-yl)carbamate; boc-Glutaminol; SCHEMBL14471734; CTK3J1830; Carbamicacid,[(1S)-4-amino-1-(hydroxymethyl)-4-oxobutyl]-,1,1-dimethylethylester(9CI); MolPort-016-580-318; ZINC2560682; 6100AA; ANW-58896; AKOS015894501; AJ-40621; AK-58101; DB-022843; KB-211964; TC-147641; FT-0696173; ST24036401; I05-0599
Molecular FormulaC10H20N2O4
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)N)CO
InChIInChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(6-13)4-5-8(11)14/h7,13H,4-6H2,1-3H3,(H2,11,14)(H,12,15)/t7-/m0/s1
InChIKeyUHPHBGOYBNCKNT-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Glutaminol (CAS 133565-42-1): A Protected Amino Alcohol Building Block for Peptide Synthesis and Medicinal Chemistry


Boc-Glutaminol (Boc-L-glutaminol, CAS 133565-42-1), systematically named tert-butyl N-[(2S)-5-amino-1-hydroxy-5-oxopentan-2-yl]carbamate, is an Nα-Boc-protected amino alcohol derived from L-glutamine . It belongs to the class of urethane-protected β-amino alcohols widely employed as building blocks in solid-phase and solution-phase peptide synthesis, protease inhibitor design, and chiral intermediate manufacturing. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino functionality, a free primary hydroxyl group, and an intact side-chain carboxamide, with a molecular formula of C₁₀H₂₀N₂O₄ and a molecular weight of 232.28 g/mol . Its closest analogs include Fmoc-L-glutaminol (CAS 260450-77-9, MW 354.40), Cbz/Z-L-glutaminol, Boc-L-glutamine (Boc-Gln-OH, CAS 13726-85-7), and unprotected L-glutaminol, each distinguished by protecting group chemistry, functional group presentation, and synthetic utility [1].

Why Boc-Glutaminol Cannot Be Casually Swapped with Fmoc- or Cbz-Glutaminol: Protecting Group Orthogonality Determines Synthetic Feasibility


Protected amino alcohols are not functionally interchangeable despite sharing the same glutaminol core; the choice of N-terminal protecting group dictates the entire synthetic strategy, deprotection conditions, and compatibility with other protecting groups in a planned sequence. Boc, Fmoc, and Cbz exhibit fundamentally orthogonal deprotection chemistries—acidolysis (TFA), base-mediated β-elimination (piperidine), and catalytic hydrogenolysis (H₂/Pd-C), respectively [1] [2]. Substituting Boc-glutaminol for Fmoc-glutaminol in a Boc/Bzl-strategy SPPS protocol would result in premature, non-selective deprotection under the acidic conditions required for Boc removal, while the converse substitution in an Fmoc/tBu strategy would leave the Boc group intact under piperidine treatment, stalling chain elongation [1]. The quantitative evidence below formalizes these differences across protection/deprotection orthogonality, atom economy, physical properties, and documented biological performance of the glutaminol scaffold.

Quantitative Differentiation of Boc-Glutaminol Against Closest Analogs: A Comparator-Anchored Evidence Guide


Deprotection Orthogonality: Boc (TFA) vs. Fmoc (Piperidine) vs. Cbz (H₂/Pd-C) Enables Strategy-Specific Selection

The Boc group on Boc-glutaminol is selectively removed under acidic conditions (typically 20–100% TFA in DCM at 0°C to room temperature), whereas the Fmoc group on Fmoc-glutaminol requires basic conditions (20% piperidine in DMF at room temperature), and the Cbz group on Cbz-glutaminol requires catalytic hydrogenolysis (H₂, Pd/C) [1] [2] . This orthogonality means Boc-glutaminol is the required building block for Boc/Bzl-strategy SPPS, where the peptide-resin linkage and side-chain protecting groups are also acid-labile and must be cleaved simultaneously at the final HF step, whereas Fmoc-glutaminol is incompatible with this strategy because its Fmoc group is acid-stable but base-labile [1]. Conversely, in Fmoc/tBu SPPS, Boc-glutaminol cannot be directly substituted because its Boc group is not removed by piperidine, preventing on-resin chain extension [1].

Solid-phase peptide synthesis Orthogonal protecting group strategy SPPS method selection

Atom Economy: Boc-Glutaminol (MW 232.28) Is 34.5% Lighter Than Fmoc-Glutaminol (MW 354.40), Reducing Reagent Mass Per Coupling Step

Boc-glutaminol has a molecular weight of 232.28 g/mol (C₁₀H₂₀N₂O₄), whereas Fmoc-glutaminol has a molecular weight of 354.40 g/mol (C₂₀H₂₂N₂O₄) . The Fmoc protecting group (fluorenylmethyloxycarbonyl) contributes an additional 122.12 g/mol compared to the Boc group, representing a 52.6% mass increase per building block . In multi-step peptide synthesis where protected amino alcohols are used in stoichiometric quantities, this difference directly translates to higher raw material mass requirements, increased shipping and storage costs, and greater waste generation for Fmoc-based building blocks.

Atom economy Peptide scale-up cost Protecting group mass efficiency

Glutaminol Scaffold in Protease Inhibition: CBZ-Leu-Phe-Glutaminal (Containing the Glutaminol Core) Exhibits Ki = 3.6 µM Against HRV-14 3C Protease, Validating the Alcohol-Containing Scaffold

In a foundational medicinal chemistry study, Webber et al. (J. Med. Chem. 1998, 41, 2786–2805) designed and synthesized tripeptide aldehyde inhibitors of human rhinovirus (HRV) 3C protease. The P1 glutaminal (glutaminol-derived aldehyde) inhibitor CBZ-Leu-Phe-glutaminal (compound 1) demonstrated a Ki of 3.6 µM against purified HRV-14 3CP [1] [2]. While the glutaminal scaffold was limited by cyclic hemiaminal formation, this work directly established the glutaminol core as a viable starting point for structure-based inhibitor design. Subsequent isosteric replacements of the P1 carboxamide achieved potencies as low as Ki = 0.005–0.006 µM (5–6 nM), with compound 3 (N-acetyl aminoalaninal) showing broad-spectrum antiviral activity across HRV serotypes 2, 14, 16, and 89 [1] [3]. The Boc-protected variant enables controlled incorporation of this scaffold into more complex inhibitor sequences via SPPS.

Antiviral protease inhibitor HRV 3C protease Reversible covalent inhibitor Glutamine isostere

Purity Benchmarking: Boc-Glutaminol Is Commercially Available at ≥98% HPLC Purity vs. Fmoc-Glutaminol Typically at 95%, Impacting Downstream Purification Burden

Commercial Boc-glutaminol is routinely specified at ≥98% purity as determined by HPLC, with some vendors providing HPLC-DAD verified purity exceeding 98% [1]. In contrast, Fmoc-glutaminol is most commonly supplied at 95% purity . For peptide synthesis applications where each coupling cycle's efficiency depends on building block quality, a 3-percentage-point purity differential can correspond to substantially different cumulative impurity profiles in the final peptide product, especially for sequences exceeding 10–15 residues.

Building block quality HPLC purity specification Procurement quality control

Physical Property Differentiation: Melting Point and Optical Rotation Provide Identity Verification Metrics Absent from Unprotected Glutaminol

Boc-glutaminol is a well-characterized crystalline solid with a defined melting point range of 117–123 °C and a specific optical rotation of [α]D20 = -8 ± 2° (c = 2 in MeOH) . These physical constants serve as unambiguous identity and quality verification metrics upon receipt, enabling rapid QC assessment before use in critical syntheses. In comparison, unprotected L-glutaminol (lacking the Boc group) is typically a hygroscopic oil or low-melting solid with less well-defined physical constants, complicating identity verification and purity assessment . Boc-L-glutamine (Boc-Gln-OH, CAS 13726-85-7), the corresponding carboxylic acid analog, exhibits distinctly different properties: mp 113–116 °C (dec.) and [α]D = -3.5° (c = 2, EtOH) , confirming that the alcohol-to-acid reduction changes both physical form and chiroptical signature.

Quality control Identity testing Chiral purity Melting point specification

Chemical Versatility: The Free Primary Alcohol Enables Oxidation to Aldehydes, Mitsunobu Coupling, and Etherification—Chemistry Inaccessible to Boc-Glutamine (Carboxylic Acid)

The primary hydroxyl group of Boc-glutaminol enables a distinct set of downstream transformations that are not accessible from the corresponding carboxylic acid (Boc-Gln-OH) or from simple N-protected amino acids. This alcohol can be oxidized to the corresponding aldehyde (glutaminal) for use in reversible covalent protease inhibitors [1], converted to ethers via Williamson or Mitsunobu chemistry, or employed directly in reductive amination sequences . The Boc-DL-proline synthesis pathway documented in the Chinese patent literature exemplifies this versatility: N-Boc-L-glutaminol is used as a key intermediate, undergoing nucleophilic substitution with acetamide followed by deprotection and elimination to yield Boc-DL-proline [2]. This synthetic sequence exploits both the protected amine and the free alcohol in orthogonal transformations that would be impossible with the carboxylic acid form.

Amino alcohol reactivity Aldehyde generation Peptidomimetic synthesis Chemical diversification

Optimal Procurement and Application Scenarios for Boc-Glutaminol Based on Verified Differentiating Evidence


Boc/Bzl-Strategy Solid-Phase Peptide Synthesis Requiring Acid-Labile Nα Protection

Boc-glutaminol is the correct building block for Boc/Bzl SPPS protocols where the N-terminal protecting group must be removed under acidic conditions (TFA) while remaining stable to the basic conditions of coupling reactions. In this strategy, Fmoc-glutaminol is incompatible because its Fmoc group would not be removed during TFA-mediated deprotection cycles, stalling chain elongation [1]. The Boc group's acid lability also enables single-step global deprotection at the final HF cleavage stage, simplifying post-synthetic workup relative to sequential deprotection schemes [1] [2].

Medicinal Chemistry Campaigns Targeting Viral 3C/3CL Proteases with Reversible Covalent Aldehyde Inhibitors

The glutaminol scaffold, when elaborated to its aldehyde (glutaminal) form, has been crystallographically validated as a P1 glutamine isostere in HRV 3C protease inhibitors, with the foundational inhibitor CBZ-Leu-Phe-glutaminal demonstrating a Ki of 3.6 µM [3] [4]. Boc-glutaminol provides the protected amino alcohol precursor that can be incorporated into longer peptide sequences via SPPS, then oxidized post-synthetically to reveal the aldehyde warhead. This strategy is directly transferable to related cysteine proteases including SARS-CoV-2 3CLpro, where glutamine-mimetic P1 residues are essential for substrate recognition [3].

Multi-Step Synthesis of Proline Derivatives and Chiral Heterocycles via Orthogonal Functional Group Manipulation

The simultaneous presence of a Boc-protected amine and a free primary alcohol in Boc-glutaminol enables sequential orthogonal transformations: the alcohol can be activated (e.g., via Mitsunobu or oxidation) while the amine remains protected, followed by Boc deprotection and further functionalization. This has been practically demonstrated in the synthesis of Boc-DL-proline, where N-Boc-L-glutaminol serves as the key intermediate undergoing nucleophilic substitution, deprotection, and cyclization [5]. This synthetic sequence exploits both functional groups in a controlled, stepwise manner that would not be possible with Boc-glutamine (free carboxylic acid) or Fmoc-glutaminol (different deprotection compatibility).

GMP Peptide API Manufacturing Where Building Block Purity, Lot Consistency, and Supplier Diversity Are Critical Quality Attributes

For regulated pharmaceutical peptide production, Boc-glutaminol offers a measurable purity advantage (≥98% HPLC vs. 95% for Fmoc-glutaminol) , a broader supplier base (≥25 providers for CAS 133565-42-1) , and well-defined physical constants (mp 117–123 °C, [α]D20 = -8 ± 2°) that support incoming material identity verification per pharmacopoeial guidelines. The lower molecular weight (232.28 vs. 354.40 g/mol for Fmoc analog) also reduces raw material mass requirements in multi-kilogram campaigns, contributing to lower cost of goods and reduced environmental footprint.

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